molecular formula C13H10ClF3N2O3S2 B2743874 2-((1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole CAS No. 1797161-23-9

2-((1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole

Cat. No.: B2743874
CAS No.: 1797161-23-9
M. Wt: 398.8
InChI Key: PIQVROXCNLBQEE-UHFFFAOYSA-N
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Description

2-((1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a complex organic compound featuring a thiazole ring, an azetidine moiety, and a sulfonyl group attached to a chlorinated and trifluoromethylated phenyl ring

Mechanism of Action

Mode of Action

Based on its structural components, it may interact with its targets through the formation of covalent bonds, specifically with the sulfonyl and isocyanate groups . These interactions could lead to changes in the target’s conformation and function, potentially inhibiting or enhancing its activity .

Biochemical Pathways

Without specific target information, it’s challenging to outline the exact biochemical pathways affected by this compound. Compounds with similar structures have been known to participate in various biochemical pathways, including signal transduction, protein synthesis, and metabolic processes .

Pharmacokinetics

Its chemical structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body . The presence of the azetidinyl and thiazole groups could also impact its metabolic stability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information. Based on its structure, it could potentially alter protein function, disrupt cellular processes, or modulate signal transduction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its interaction with targets . Additionally, the presence of other molecules could compete with the compound for its targets, potentially affecting its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.

    Thiazole Ring Formation: The final step involves the formation of the thiazole ring, which can be accomplished through cyclization reactions involving thioamides or other sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The aromatic ring with chlorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, the compound’s structure can be optimized to enhance its pharmacological properties. It may serve as a scaffold for designing new therapeutic agents targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Shares the chlorinated and trifluoromethylated phenyl ring but differs in functional groups.

    2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-: Contains a similar phenyl ring but with different heterocyclic structures.

Uniqueness

The uniqueness of 2-((1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the azetidine and thiazole rings, along with the sulfonyl group, makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O3S2/c14-11-2-1-9(5-10(11)13(15,16)17)24(20,21)19-6-8(7-19)22-12-18-3-4-23-12/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQVROXCNLBQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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